Methyl 2-hexyl-3-oxocyclopentaneacetate

Description

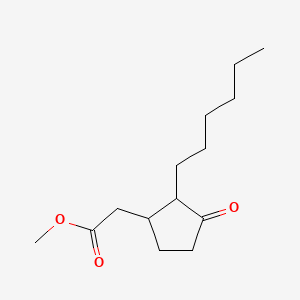

Methyl 2-hexyl-3-oxocyclopentaneacetate is a chemical compound with the molecular formula C14H24O3. . This compound is characterized by its cyclopentane ring structure with a hexyl side chain and an ester functional group.

Properties

IUPAC Name |

methyl 2-(2-hexyl-3-oxocyclopentyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O3/c1-3-4-5-6-7-12-11(8-9-13(12)15)10-14(16)17-2/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLASPHLTTAHWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(CCC1=O)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952365 | |

| Record name | Methyl (2-hexyl-3-oxocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29912-78-5 | |

| Record name | Cyclopentaneacetic acid, 2-hexyl-3-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29912-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hexyl-3-oxocyclopentaneacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029912785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (2-hexyl-3-oxocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hexyl-3-oxocyclopentaneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of methyl 2-hexyl-3-oxocyclopentaneacetate typically involves the esterification of 2-hexyl-3-oxocyclopentaneacetic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Methyl 2-hexyl-3-oxocyclopentaneacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ester group to an alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield a carboxylic acid, while reduction with NaBH4 would produce an alcohol.

Scientific Research Applications

Applications in Perfumery

Methyl 2-hexyl-3-oxocyclopentaneacetate is predominantly utilized in the fragrance industry due to its pleasant scent profile. It is often incorporated into floral compositions, providing a long-lasting aroma that mimics jasmine while minimizing the fatty notes typical of many jasmine fragrances .

Case Study: Fragrance Formulation

In a study conducted on various floral fragrance formulations, this compound was evaluated for its olfactory impact. The compound was found to enhance the overall scent profile significantly, contributing to a more complex and appealing fragrance blend .

Analytical Chemistry Applications

The compound has been analyzed using high-performance liquid chromatography (HPLC) techniques. It demonstrates effective separation properties on specific HPLC columns, such as the Newcrom R1 column. The mobile phase typically consists of acetonitrile and water, making it suitable for both qualitative and quantitative analyses in various samples .

Data Table: HPLC Analysis Conditions

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC |

| Mobile Phase | Acetonitrile / Water |

| Detection Method | Mass Spectrometry (MS) compatible |

| Application | Isolation of impurities |

| Scalability | Suitable for preparative separation |

Pharmacological Potential

While primarily recognized for its fragrance applications, this compound may hold potential in pharmacology due to its structural similarity to other bioactive compounds. Preliminary studies suggest low toxicity levels and no significant genotoxic effects in bacterial assays, indicating potential safety for further research .

Case Study: Toxicological Assessment

A comprehensive toxicological assessment evaluated the safety profile of cyclopentanone derivatives, including this compound. The results indicated minimal skin irritation and no mutagenic activity at concentrations typically used in perfumery .

Synthesis and Production

The synthesis of this compound involves several chemical reactions, including condensation and esterification processes. The compound can be synthesized from alkyl bromides and trialkyl propane tricarboxylates through a series of hydrolysis and decarboxylation steps .

Synthesis Overview

- Condensation : Alkyl bromide reacts with trialkyl propane tricarboxylate.

- Hydrolysis : The resulting product undergoes hydrolysis.

- Decarboxylation : Removal of a carboxylic acid group.

- Esterification : Final esterification with methanol to yield this compound.

Mechanism of Action

The mechanism of action of methyl 2-hexyl-3-oxocyclopentaneacetate involves its interaction with molecular targets such as enzymes. The ester functional group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is a key pathway in the metabolism and biological activity of the compound .

Comparison with Similar Compounds

Methyl 2-hexyl-3-oxocyclopentaneacetate can be compared with other similar compounds such as:

Methyl 2-hexyl-3-oxocyclopentylacetate: Similar structure but with slight variations in the ester group.

2-Hexyl-3-oxocyclopentaneacetic acid: The acid form of the compound, which lacks the ester group.

Cyclopentaneacetic acid, 2-hexyl-3-oxo-, methyl ester: Another name for the same compound, highlighting its ester functional group.

The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties compared to its analogs.

Biological Activity

Methyl 2-hexyl-3-oxocyclopentaneacetate is a compound belonging to the cyclopentanone family, which has garnered attention for its potential biological activities. This article explores its biological effects, safety profile, and applications based on diverse sources of scientific literature.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclopentane ring with a ketone and ester functional group. The structural representation can be summarized as follows:

- Molecular Formula :

- Molecular Weight : 226.32 g/mol

Antimicrobial Properties

Research indicates that compounds within the cyclopentanone class exhibit antimicrobial properties. A study evaluating various cyclopentanones, including derivatives similar to this compound, reported significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Antitumor Activity

Cytotoxic assays have shown that related compounds can inhibit the growth of various cancer cell lines. For instance, this compound has demonstrated potential in reducing cell viability in human cancer cell lines through mechanisms that may involve apoptosis induction .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Anti-inflammatory Effects

Some studies suggest that cyclopentanone derivatives may possess anti-inflammatory properties. These effects are hypothesized to be due to their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Safety and Toxicological Profile

The safety assessment of cyclopentanones indicates a low order of acute toxicity. No significant mutagenic or genotoxic activity was observed in standard assays, and developmental toxicity was not noted at typical exposure levels. Skin irritation potential is minimal, with most compounds classified as non-sensitizing .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against pathogenic bacteria. The results showed a dose-dependent inhibition of bacterial growth, confirming its potential as a natural preservative in food products.

Case Study 2: Antitumor Activity

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in decreased cell proliferation and increased apoptosis markers compared to untreated controls. This suggests a promising avenue for further research into its use as an adjunct therapy in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.